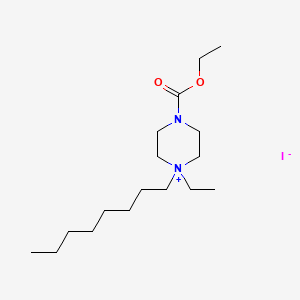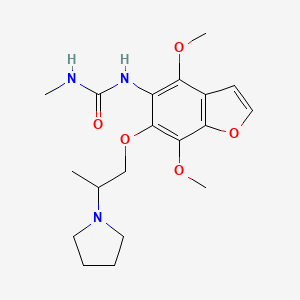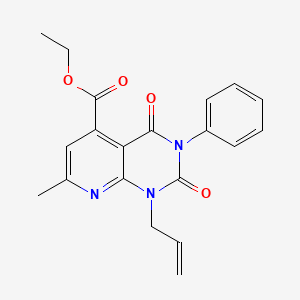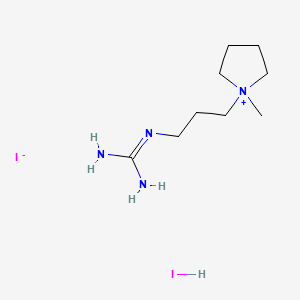
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-phenylethyl)-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide is a complex organic compound that belongs to the class of oxazaphosphorine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide typically involves multiple steps. The process begins with the preparation of the oxazaphosphorine ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the urea and hydroxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a chemotherapeutic agent. Its ability to interfere with cellular processes makes it a candidate for cancer treatment.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer. Its mechanism of action involves interfering with DNA replication, making it effective against rapidly dividing cells.
Industry
In the industrial sector, this compound may be used in the synthesis of other chemicals and materials. Its reactivity and versatility make it valuable for various applications.
Mécanisme D'action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, preventing replication and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative used in chemotherapy.
Ifosfamide: Similar in structure and function, used to treat various cancers.
Melphalan: An alkylating agent with a similar mechanism of action.
Uniqueness
What sets Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide apart is its specific structure, which may offer unique interactions with biological targets. Its combination of functional groups allows for diverse chemical modifications, making it a versatile compound for research and therapeutic applications.
Propriétés
Numéro CAS |
97139-70-3 |
|---|---|
Formule moléculaire |
C16H25Cl2N4O4P |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C16H25Cl2N4O4P/c1-13(14-5-3-2-4-6-14)19-16(23)22(24)15-7-12-26-27(25,20-15)21(10-8-17)11-9-18/h2-6,13,15,24H,7-12H2,1H3,(H,19,23)(H,20,25) |
Clé InChI |
FQPLKRUQPRNSRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


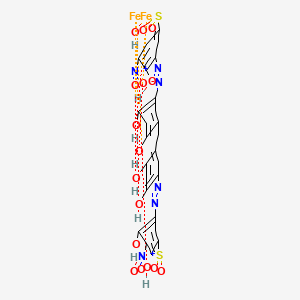
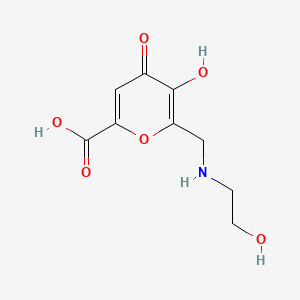

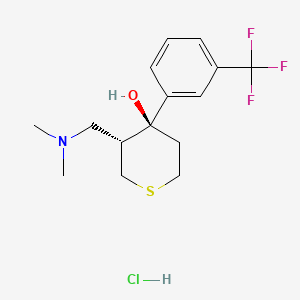

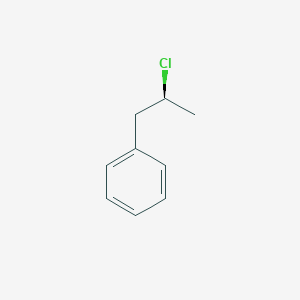

![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
